N'-acetyl-3-methylbenzohydrazide

Description

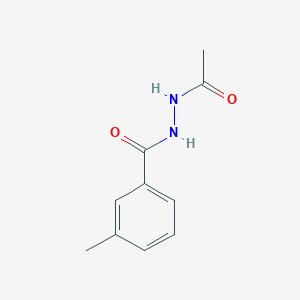

N'-Acetyl-3-methylbenzohydrazide is a benzohydrazide derivative characterized by an acetyl group attached to the hydrazide nitrogen and a 3-methyl substituent on the benzoyl ring.

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

N//'-acetyl-3-methylbenzohydrazide |

InChI |

InChI=1S/C10H12N2O2/c1-7-4-3-5-9(6-7)10(14)12-11-8(2)13/h3-6H,1-2H3,(H,11,13)(H,12,14) |

InChI Key |

LFSILSVLVJVGFV-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NNC(=O)C |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NNC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Acyl vs. Benzylidene Derivatives : N'-Acetyl and N'-benzoyl derivatives (e.g., ) are synthesized via acylation, whereas benzylidene derivatives (e.g., ) form through hydrazide-aldehyde condensation. The acetyl group may enhance solubility, while benzylidene groups introduce π-conjugation, affecting electronic properties .

- Electron-donating groups (e.g., methoxy in ) may enhance stability .

Crystallographic and Hydrogen-Bonding Features

- N′-(3-Ethoxy-2-hydroxybenzylidene)-3-methylbenzohydrazide (): Exhibits intramolecular O–H···N and intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice. The Mo(VI) complex adopts a distorted octahedral geometry, with coordination via phenolate O, imine N, and enolic O .

- (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (): Features extensive hydrogen bonding (O–H···N, N–H···O, C–H···O), contributing to its rigid conjugated system.

Spectroscopic Characterization

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Characterized via ¹H/¹³C NMR, IR, and X-ray diffraction. The acetyl group’s presence in N'-acetyl-3-methylbenzohydrazide would produce distinct IR stretches (C=O at ~1650 cm⁻¹) and NMR signals (δ ~2.1 ppm for CH₃) .

- 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide (): Confirmed by mass spectrometry and elemental analysis, illustrating standardized protocols applicable to N'-acetyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.